Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone

Description

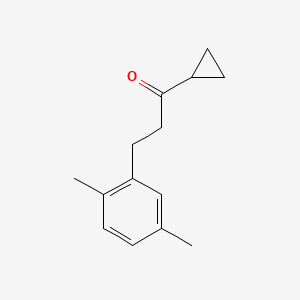

Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone is a cyclopropyl-substituted ketone featuring a 2-(2,5-dimethylphenyl)ethyl group. The molecule consists of a cyclopropyl ring attached to a ketone group, with an ethyl chain bridging the ketone to a 2,5-dimethylphenyl aromatic ring. This substitution pattern distinguishes it from closely related compounds, such as positional isomers (e.g., 3,5-dimethylphenyl derivatives) and analogs lacking the ethyl chain.

Properties

IUPAC Name |

1-cyclopropyl-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-10-3-4-11(2)13(9-10)7-8-14(15)12-5-6-12/h3-4,9,12H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDLITUPKUCMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644765 | |

| Record name | 1-Cyclopropyl-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-16-0 | |

| Record name | 1-Cyclopropyl-3-(2,5-dimethylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclopropyl ketone is reacted with 2,5-dimethylphenyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The cyclopropyl group can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-(2,5-dimethylphenyl)acetic acid.

Reduction: Formation of Cyclopropyl 2-(2,5-dimethylphenyl)ethyl alcohol.

Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl group may also interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Structural Analogs

The following compounds are selected for comparison based on structural and functional similarities:

- Compound A : Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone (CAS 898781-25-4)

- Compound B : Cyclopropyl 3,5-dimethylphenyl ketone (CAS 150668-38-5)

Physical and Chemical Properties

*Inferred from Compound A due to identical backbone.

Key Observations:

Substituent Position Effects: The 2,5-dimethylphenyl group in the target compound introduces steric and electronic effects distinct from the 3,5-dimethylphenyl groups in Compounds A and B.

Ethyl Chain Impact :

- The ethyl chain in the target and Compound A increases molecular weight and may enhance lipophilicity compared to Compound B. This could influence solubility in organic solvents or bioavailability in pharmaceutical contexts .

Boiling Point and Density :

- Compound A’s higher boiling point (308.5°C) and density (1.041 g/cm³) reflect the influence of the ethyl chain and meta-substituted aromatic ring. The target compound’s boiling point is expected to differ slightly due to substituent positioning .

Biological Activity

Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone (CDEK) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

CDEK has the molecular formula and features a cyclopropyl group attached to a ketone functional group, linked to a 2,5-dimethylphenyl group via an ethyl chain. This unique structure contributes to its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that CDEK may exhibit several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that CDEK has antimicrobial effects, potentially inhibiting the growth of various pathogens.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.

- Enzyme Interactions : CDEK's ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl moiety may also interact with hydrophobic pockets within proteins, influencing their function.

The proposed mechanisms of action for CDEK involve:

- Hydrogen Bonding : The ketone group forms hydrogen bonds with enzymes, which may lead to altered enzyme activity.

- Hydrophobic Interactions : The cyclopropyl group interacts with hydrophobic regions in proteins, affecting their structural conformation and function.

Comparative Analysis

To understand the distinct properties of CDEK, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone | Contains a different dimethyl substitution | Methyl groups positioned differently on the phenyl ring |

| Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone | Similar structure but different methyl positions | Variation in the position of methyl groups |

| N-(2,5-Dimethylphenyl)-β-alanine | Contains a β-alanine moiety | Different functional groups |

CDEK is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its reactivity and interaction with biological molecules.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study explored the antimicrobial effects of CDEK against several bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory properties of CDEK in vitro. The compound was found to reduce pro-inflammatory cytokine production in activated macrophages, highlighting its therapeutic potential in treating inflammatory conditions.

- Enzyme Interaction Analysis : A biochemical assay demonstrated that CDEK effectively inhibited specific enzymes involved in metabolic pathways. This inhibition was attributed to its ability to bind at the active site, altering enzyme kinetics.

Q & A

Basic Research Question

- ¹H/¹³C NMR :

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ confirms ketone functionality .

- Mass Spectrometry (MS) : Fragmentation patterns (e.g., loss of cyclopropane or methyl groups) validate molecular ion peaks and substituent connectivity .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Question

- DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps. Focus on the ketone’s electrophilicity and steric effects from the bulky 2,5-dimethylphenyl group .

- Molecular Dynamics (MD) Simulations : Assess solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics. For example, THF may stabilize Grignard reagent interactions better than ethanol .

- Challenges : Cyclopropane ring strain complicates conformational analysis, requiring high-level basis sets (e.g., B3LYP/6-311+G(d,p)) for accuracy .

How do steric and electronic effects of the 2,5-dimethylphenyl group influence regioselectivity in catalytic hydrogenation?

Advanced Research Question

- Steric Effects : The ortho-methyl groups hinder hydrogenation at the phenyl ring, directing catalysts (e.g., Pd/C) to reduce the ketone selectively.

- Electronic Effects : Electron-donating methyl groups increase aromatic ring electron density, potentially deactivating electrophilic attack on the ring .

- Methodological Approach : Compare hydrogenation outcomes using PtO₂ vs. Raney Ni catalysts under varying pressures (1–5 atm H₂). Monitor via GC-MS to quantify product ratios .

What toxicological risks are associated with handling this compound, based on structural analogs?

Basic Research Question

- Analog Data : 2,5-Dimethylphenol (a structural fragment) is toxic if swallowed or inhaled, causing respiratory and skin irritation .

- Safety Protocols :

- Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis .

- Conduct acute toxicity assays (e.g., OECD 423) on rodent models to establish LD₅₀ values .

What analytical challenges arise in quantifying trace impurities of this ketone via HPLC?

Advanced Research Question

- Column Selection : C18 columns with acetonitrile/water mobile phases resolve polar impurities but may co-elute cyclopropane degradation products.

- Detection Limits : UV detection (λ = 254 nm) is insufficient for non-aromatic impurities; consider tandem MS for enhanced sensitivity .

- Validation : Perform spike-and-recovery tests to assess accuracy (≥95%) and precision (RSD <2%) .

How can isotopic labeling (e.g., ¹³C-cyclopropane) aid in mechanistic studies of this compound’s metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.